molecular formula C7H10O2 B1310457 (2,5-Dimethylfuran-3-yl)methanol CAS No. 1003-96-9

(2,5-Dimethylfuran-3-yl)methanol

Cat. No. B1310457
CAS RN: 1003-96-9
M. Wt: 126.15 g/mol
InChI Key: YZKVNZQOYBRCPL-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)methanol is a compound that has been studied for its solvation behavior, particularly in the context of its interaction with methanol. The compound features an electron-rich π cloud and an electron-deficient oxygen site, which are potential solvation sites for methanol molecules. The solvation dynamics of this compound are not only of fundamental interest but also have implications for its use as a biofuel additive .

Synthesis Analysis

The synthesis of related compounds has been explored, such as the formation of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran from the solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol. This process involves an acid-catalyzed rearrangement that occurs readily in methanol, leading to the formation of methyl 4,5-dioxohexanoate. The structure of the rearrangement product has been confirmed by synthesis, which provides insights into the reactivity and transformation pathways of furan derivatives in methanol .

Molecular Structure Analysis

The molecular structure of (2,5-Dimethylfuran-3-yl)methanol is characterized by the presence of a furan ring substituted with two methyl groups and an electron-deficient oxygen atom. The methanol molecule can interact with this structure by engaging with the π cloud or the oxygen site. The subtle solvation behavior observed suggests that the methanol molecule slightly prefers the oxygen site due to secondary interactions with the ring, although the π cloud also allows for a combined action of both binding mechanisms .

Chemical Reactions Analysis

Chemical reactions involving (2,5-Dimethylfuran-3-yl)methanol and its derivatives can be complex, as evidenced by the solvolysis and rearrangement reactions described in the literature. The solvolysis of furan oxime derivatives in methanol can lead to a variety of products, depending on the conditions and catalysts used. Acid-catalyzed rearrangements, in particular, can result in significant structural changes, such as the formation of dihydrofuran and dioxohexanoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,5-Dimethylfuran-3-yl)methanol are influenced by its molecular structure. The weak pair interactions between the methanol molecule and the furan derivative, as reflected in the small solvation shifts, indicate a hydrophobic character of the furan compound. The use of FTIR spectroscopy in supersonic jets, along with quantum chemical methods, has provided systematic agreement with predictions for the competing docking sites of the furan molecule. These properties are essential for understanding the behavior of this compound in various solvents and could be relevant for its application as a biofuel additive .

Scientific Research Applications

Solvation Behavior in Biofuel Additives

A study by Poblotzki, Altnöder, and Suhm (2016) examined the solvation behavior of methanol with 2,5-dimethylfuran, highlighting its potential as a biofuel additive. Methanol engages two solvation sites in 2,5-dimethylfuran, with the electron-deficient oxygen site slightly favored due to secondary interactions. This interaction reflects the hydrophobic character of 2,5-dimethylfuran in weak pair interactions, which is important for understanding the molecular interactions in biofuel blends (Poblotzki et al., 2016).

Catalytic Hydrogenation

Zhang et al. (2019) synthesized and studied Cu-based catalysts for the in-situ hydrogenation of 5-hydroxymethylfurfural (5-HMF) to 2,5-dimethylfuran (DMF) using methanol as a hydrogen donor. This research outlines a potential pathway for converting biomass-derived intermediates into valuable chemical compounds, showcasing the compound's relevance in green chemistry and catalysis (Zhang et al., 2019).

Furan Microsolvation Study

Gottschalk et al. (2018) presented results from a blind challenge for quantum chemical methods, focusing on the microsolvation of furan and its derivatives, including 2,5-dimethylfuran, with methanol. The study provided insights into the molecular interactions and binding preferences, which are crucial for understanding solvent effects in chemical reactions and processes involving furans (Gottschalk et al., 2018).

Enhancing Aromatic Production

Zheng et al. (2014) proposed the coupling conversion of bio-derived furans and methanol over ZSM-5 to enhance aromatic production. The study indicates a significant synergistic effect between furans and methanol, leading to higher aromatic yields, which is beneficial for the production of bio-based chemicals and fuels (Zheng et al., 2014).

Biomass-Derived Chemicals Production

Zhang, Li, Liu, and Wu (2020) investigated the catalytic transfer hydrogenation of biomass-derived 5-HMF into 2,5-dimethylfuran in a methanol medium. This study further emphasizes the role of methanol as a hydrogen donor in the production of bio-based chemicals, contributing to the development of sustainable chemical processes (Zhang et al., 2020).

Safety And Hazards

“(2,5-Dimethylfuran-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor, harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

The future of furan platform chemicals like “(2,5-Dimethylfuran-3-yl)methanol” lies in the switch from traditional resources such as crude oil to biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVNZQOYBRCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439154
Record name (2,5-dimethylfuran-3-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)methanol

CAS RN

1003-96-9
Record name (2,5-dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylfuran-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-carbomethoxy-2,5-dimethylfuran (2.5 g, 16.2 mmol) in methylene chloride (distilled from CaH) at -20° C., under N2, was added 2.5 eq of DIBAL (1M in CH2Cl2). After 1 h, the dry ice/acetonitrile bath was removed and 60 mL of 10% HCl was added dropwise. The organic layer was separated, dried over MgSO4, and evaporated. The residue was chromatographed (silica gel, 60% ether/hexane) to yield 1.3 g of 2,5-dimethyl-3- hydroxymethylfuran.
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of methyl 2,5-dimethyl-3-furanoate (2.0 g, 13.0 mmol) in THF (130 mL) under N2 was added lithium aluminum hydride (39 mL of a 1.0 M solution in THF, 38.9 mmol) dropwise. The reaction was stirred at 0° C. for 3.5 h, at which time it was quenched cautiously with saturated aqueous Na2SO4 solution and allowed to warm to room temperature. The reaction mixture was filtered and rinsed with ethyl acetate, the filtrate was diluted with more ethyl acetate and the layers separated. The organic layer was washed with saturated aqueous NH4Cl, water and brine and dried over Na2SO4. The solution was filtered and concentrated to afford the title compound as a clear liquid (1.54 g, 12.2 mmol, 94%). 1H NMR (300 MHz, DMSO-d6): δ 5.93 (s, 1H); 4.18 (s, 2H); 2.17 (s, 3H); 2.15 (s, 3H).
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2 g
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130 mL
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94%

Synthesis routes and methods III

Procedure details

A solution of 2,5-dimethylfuran-3-carbonyl chloride (5.0 g) in tetrahydrofuran (20 mL) was added dropwise to a suspension of sodium borohydride (3.4 g) in tetrahydrofuran (50 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 1 hr. The reaction mixture was treated with 1N hydrochloric acid, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (3.8 g, 100%) as an oil.
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5 g
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